molecular formula C9H9Cl2N B11742796 1-(2,3-Dichlorophenyl)cyclopropanamine

1-(2,3-Dichlorophenyl)cyclopropanamine

Cat. No.: B11742796
M. Wt: 202.08 g/mol
InChI Key: OYKYIBBPFVTABS-UHFFFAOYSA-N
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Description

1-(2,3-Dichlorophenyl)cyclopropanamine is an organic compound with the molecular formula C9H9Cl2N It is a cyclopropane derivative where the cyclopropane ring is substituted with a 2,3-dichlorophenyl group and an amine group

Preparation Methods

The synthesis of 1-(2,3-Dichlorophenyl)cyclopropanamine typically involves the reaction of 2,3-dichlorophenyl derivatives with cyclopropanamine. One common method includes the cyclization reaction of 2,3-dichloroaniline with bis(2-chloroethyl)amine hydrochloride under specific temperature conditions (90-120°C for charging and 120-220°C for the reaction) to yield the desired product . This method is suitable for industrial production due to its high yield and low cost.

Chemical Reactions Analysis

1-(2,3-Dichlorophenyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while substitution reactions can produce various substituted amines.

Scientific Research Applications

1-(2,3-Dichlorophenyl)cyclopropanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,3-Dichlorophenyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

1-(2,3-Dichlorophenyl)cyclopropanamine can be compared with other similar compounds, such as 1-(3,4-Dichlorophenyl)cyclopropanamine. While both compounds share a similar cyclopropane structure and dichlorophenyl substitution, their chemical and biological properties can differ due to the position of the chlorine atoms on the phenyl ring. This positional difference can influence their reactivity, stability, and interaction with biological targets .

Similar Compounds

  • 1-(3,4-Dichlorophenyl)cyclopropanamine
  • 1-(2,4-Dichlorophenyl)cyclopropanamine
  • 1-(2,3-Dichlorophenyl)piperazine

These compounds are often studied to understand the structure-activity relationships and to develop new derivatives with improved properties.

Properties

Molecular Formula

C9H9Cl2N

Molecular Weight

202.08 g/mol

IUPAC Name

1-(2,3-dichlorophenyl)cyclopropan-1-amine

InChI

InChI=1S/C9H9Cl2N/c10-7-3-1-2-6(8(7)11)9(12)4-5-9/h1-3H,4-5,12H2

InChI Key

OYKYIBBPFVTABS-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(C(=CC=C2)Cl)Cl)N

Origin of Product

United States

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